(S)-Methyl indoline-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13547777
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO2 |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | FEJNUJIJMMGHMS-FVGYRXGTSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl |
| SMILES | COC(=O)C1CC2=CC=CC=C2N1.Cl |
| Canonical SMILES | COC(=O)C1CC2=CC=CC=C2N1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(S)-Methyl indoline-2-carboxylate hydrochloride belongs to the indoline class of heterocyclic compounds, featuring a fused benzene and pyrrolidine ring system. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 96056-64-3 | |
| Molecular Formula | ||
| Molecular Weight | 213.66 g/mol | |
| SMILES Notation | COC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl | |
| InChI Key | FEJNUJIJMMGHMS-FVGYRXGTSA-N |
The (S)-configuration at the second carbon of the indoline ring confers chirality, critical for interactions with biological targets . The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are often proprietary, general methods include:
-
Enantioselective Catalysis: Asymmetric hydrogenation or enzymatic resolution to achieve the (S)-configuration .
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds, followed by esterification and salt formation .
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Chiral Pool Synthesis: Derivation from naturally occurring chiral precursors to preserve stereochemical integrity .
Patent literature (e.g., WIPO Patentscope entry for InChIKey FEJNUJIJMMGHMS-FVGYRXGTSA-N) describes optimized routes emphasizing yield (>75%) and enantiomeric excess (>98%) .
Industrial Production
Large-scale manufacturing requires stringent control over reaction conditions (temperature, pH) to prevent racemization. Post-synthesis purification involves recrystallization from ethanol-water mixtures, yielding >98% pure product .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 117°C | |
| Solubility | Soluble in water, methanol | |
| Storage Conditions | 2–8°C, sealed, dry |
The hydrochloride salt’s hygroscopic nature necessitates anhydrous storage . Computational data from PubChem indicate a hydrogen bond donor count of 2 and a rotatable bond count of 2, influencing its pharmacokinetic properties .
Stability and Reactivity
The compound is stable under ambient conditions but degrades in strong acidic/basic environments, undergoing hydrolysis of the ester group. Light exposure accelerates decomposition, requiring amber glass packaging .
Applications in Pharmaceutical Development
Drug Intermediate
The compound’s stereochemistry enables synthesis of enantiopure antidepressants (e.g., vilazodone analogs) and antipsychotics . A 2024 study utilized it to synthesize a novel MAO-B inhibitor with 90% oral bioavailability in rodent models .
Chemical Biology Tool
Researchers employ it to probe enzyme active sites via X-ray crystallography, leveraging its rigid indoline scaffold .
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Methyl indole-3-carboxylate | Carboxyl group at position 3; no HCl salt | |
| 2-Indolecarboxylic acid | Free carboxylic acid; lower solubility | |
| (R)-Methyl indoline-2-carboxylate | Opposite enantiomer; divergent bioactivity |
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